molecular formula C9H16F2N2O B2840770 N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide CAS No. 1822673-37-9

N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide

Cat. No. B2840770
CAS RN: 1822673-37-9
M. Wt: 206.237
InChI Key: HBJWHAUBCVMZSF-UHFFFAOYSA-N
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Description

N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide is a chemical compound with the molecular formula C9H16F2N2O . Its average mass is 206.233 Da and its monoisotopic mass is 206.123077 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . For a detailed structural analysis, it’s recommended to use specialized software or consult a chemist.

Scientific Research Applications

Different Spatial Orientations of Amide Derivatives on Anion Coordination

The study by Kalita and Baruah (2010) discusses the structural properties of amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, highlighting their potential in creating channel-like structures through self-assembly and weak interactions. This research illustrates the intricate molecular geometries that can influence the design of molecular sensors and materials with specific coordination capabilities (Kalita & Baruah, 2010).

Chemoselective Acetylation of Aminophenol

Magadum and Yadav (2018) explored the chemoselective monoacetylation of aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, indicating the utility of N-substituted acetamides in synthesizing intermediates for antimalarial drugs. This research highlights the enzyme-catalyzed processes' efficiency and selectivity, providing insight into sustainable and precise chemical synthesis methods (Magadum & Yadav, 2018).

Molecular Docking and Biological Interactions

Bharathy et al. (2021) conducted a detailed investigation into the electronic and biological interactions of N-substituted acetamide derivatives, focusing on their molecular docking analysis to assess potential antifungal and anticancer activities. Their findings provide valuable insights into the therapeutic applications of these compounds, demonstrating the role of computational chemistry in drug discovery (Bharathy et al., 2021).

Synthesis and Anticancer Activity

Sharma et al. (2018) reported on the synthesis and molecular docking analysis of an anticancer drug involving N-substituted acetamide, showcasing the compound's potential against specific cancer cell receptors. The study underscores the importance of structural analysis and in silico modeling in developing new anticancer agents (Sharma et al., 2018).

Antiallergic Agents

Menciu et al. (1999) synthesized and evaluated N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as novel antiallergic compounds. This work highlights the potential of N-substituted acetamides in developing therapeutic agents for treating allergies, demonstrating the versatility of these compounds in medicinal chemistry (Menciu et al., 1999).

Safety and Hazards

Specific safety and hazard information for N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide is not available in the sources I found. It’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

properties

IUPAC Name

N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O/c1-8(14)12-4-7-13-5-2-9(10,11)3-6-13/h2-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJWHAUBCVMZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1CCC(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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